Product packaging for 6-Hydroxy-1-(1-piperidinyl-1-hexanone(Cat. No.:CAS No. 86452-64-4)

6-Hydroxy-1-(1-piperidinyl-1-hexanone

Cat. No.: B2538332
CAS No.: 86452-64-4
M. Wt: 199.294
InChI Key: YJLPLWVTRRXHKD-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry

In contemporary organic chemistry, molecules that contain multiple functional groups, such as 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, are of significant interest. The presence of ketone, hydroxyl, and tertiary amine functionalities within a single, flexible aliphatic chain offers a versatile platform for synthetic transformations. Aminoketones, in particular, are valuable building blocks in the synthesis of more complex molecules.

The reactivity of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is dictated by its functional groups. The ketone's carbonyl group can undergo nucleophilic addition or reduction, the hydroxyl group can be oxidized or participate in esterification and etherification reactions, and the piperidine (B6355638) ring's nitrogen atom imparts basicity. geeksforgeeks.org The interplay of these groups allows for a wide range of chemical modifications, positioning the compound as a potentially useful intermediate in multi-step synthetic pathways.

Significance of the Piperidine and Hydroxyl Moieties in Synthetic Design

The specific combination of piperidine and hydroxyl moieties in the structure of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is particularly noteworthy from a synthetic design perspective. Both functional groups are prevalent in biologically active compounds and offer distinct advantages in chemical synthesis.

The piperidine moiety is a saturated six-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry. nih.govijnrd.org It is a structural component in numerous pharmaceuticals and alkaloids. nih.govwikipedia.org The piperidine ring is not just a passive scaffold; its nitrogen atom provides basicity and can act as a nucleophile. solubilityofthings.com In synthetic design, the piperidine ring can influence a molecule's conformational rigidity, solubility, and ability to interact with biological targets. nih.govsolubilityofthings.com Its incorporation into molecules is a well-established strategy for developing therapeutic agents with a wide range of pharmacological activities. ijnrd.orgresearchgate.net

The hydroxyl group (-OH) is one of the most fundamental and versatile functional groups in organic chemistry. geeksforgeeks.orgalgoreducation.com Its high polarity and ability to act as both a hydrogen bond donor and acceptor significantly influence the physical properties of a molecule, such as its boiling point and solubility in water. algoreducation.comwikipedia.org From a synthetic standpoint, the hydroxyl group is a crucial functional handle. It can be readily converted into other functional groups through reactions such as oxidation to aldehydes or ketones, or substitution to form halides. geeksforgeeks.orghighfine.com In complex syntheses, hydroxyl groups often require protection to prevent them from undergoing unwanted reactions while other parts of the molecule are being modified. highfine.comzmsilane.com

Table 2: Roles of Key Moieties in Synthetic Design

Moiety Key Characteristics & Significance in Synthesis
Piperidine - Saturated nitrogen heterocycle, common in pharmaceuticals. nih.gov - Provides basicity and nucleophilicity. solubilityofthings.com - Used as a scaffold to influence molecular conformation and solubility. nih.govsolubilityofthings.com - A key building block for diverse therapeutic agents. ijnrd.org

| Hydroxyl | - Polar functional group (-OH) enabling hydrogen bonding. algoreducation.comwikipedia.org - Increases water solubility. wikipedia.org - Versatile synthetic handle for conversion to other functional groups (e.g., ketones, ethers, esters). geeksforgeeks.orghighfine.com - Can be targeted for reactions like oxidation or used as a protecting group. highfine.comzmsilane.com |

Current Gaps and Research Opportunities in 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Studies

A review of the scientific literature indicates that 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is not a widely studied compound. While its constituent parts—the piperidine ring, the hydroxyl group, and the hexanone backbone—are individually well-understood, dedicated research into the synthesis, reactivity, and potential applications of this specific combination is sparse. This represents a significant gap in the chemical literature.

The lack of extensive research presents several opportunities for future investigation:

Novel Synthetic Routes: Developing efficient and stereoselective methods for the synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone and its derivatives would be a valuable contribution to synthetic organic chemistry.

Exploration of Reactivity: A systematic study of the compound's chemical reactivity is needed. This could involve exploring the selective transformation of one functional group in the presence of the others, which would highlight its utility as a synthetic intermediate.

Derivatization and Library Synthesis: The compound could serve as a starting material for the creation of a library of related molecules. By modifying the hydroxyl group, the piperidine ring, or the alkyl chain, new compounds with potentially interesting properties could be generated.

Biological Screening: Given that the piperidine motif is a "privileged structure" in medicinal chemistry, 6-Hydroxy-1-(1-piperidinyl)-1-hexanone and its derivatives could be screened for various biological activities. nih.govresearchgate.net The presence of the hydroxyl group and the flexible linker could facilitate interactions with biological macromolecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO2 B2538332 6-Hydroxy-1-(1-piperidinyl-1-hexanone CAS No. 86452-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-1-piperidin-1-ylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-10-6-1-3-7-11(14)12-8-4-2-5-9-12/h13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLPLWVTRRXHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Hydroxy 1 1 Piperidinyl 1 Hexanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.innumberanalytics.comicj-e.org For 6-Hydroxy-1-(1-piperidinyl-1-hexanone), several strategic disconnections can be proposed to deconstruct the molecule into feasible synthetic precursors.

The most apparent disconnection is at the amide bond (C(O)-N), which is a common and reliable transformation. This leads to 6-hydroxyhexanoic acid (or a derivative like an acyl chloride or ester) and piperidine (B6355638), both of which are simple starting materials.

A second disconnection can be made at the C-O bond of the hydroxyl group. This suggests a precursor such as a hexanone derivative that can be selectively hydroxylated at the 6-position. Functional group interconversion (FGI) is another key step, for instance, reducing a ketone at the 6-position to the desired secondary alcohol.

A third strategic disconnection involves breaking the carbon-carbon bonds of the hexanone backbone itself. This approach is more complex but offers flexibility in constructing the six-carbon chain with the desired functionalities already in place or introduced at strategic points.

Key Retrosynthetic Pathways:

Pathway A (Amide Formation Focus): Disconnection of the amide bond simplifies the target to 6-hydroxyhexanoic acid and piperidine. The synthesis challenge then shifts to the preparation of the functionalized carboxylic acid.

Pathway B (Hydroxylation Focus): This pathway starts with a precursor like 1-(piperidin-1-yl)hexan-1-one, which would then undergo selective terminal hydroxylation.

Pathway C (Backbone Construction): This involves disconnecting the hexanone chain, for example, via an aldol-type reaction, to build the carbon skeleton from smaller fragments. amazonaws.com

These approaches form the basis for exploring more advanced and specific synthetic methodologies discussed in the subsequent sections.

Novel Approaches to Carbon-Carbon Bond Formation in the Hexanone Backbone

Constructing the six-carbon chain of the hexanone backbone with precision is fundamental. Modern synthetic methods offer powerful tools to achieve this with high efficiency and control.

Should a chiral center at the hydroxyl-bearing carbon be desired, enantioselective methods are paramount. Chiral α-hydroxy ketones are valuable building blocks in the synthesis of natural products and pharmaceuticals. researchgate.netnih.gov Biocatalytic strategies, for instance, using ketoreductases or thiamine (B1217682) diphosphate-dependent lyases like benzaldehyde (B42025) lyase (BAL), can produce chiral hydroxy ketones with high enantiomeric excess (ee). metu.edu.trrsc.org For example, the reduction of a corresponding prochiral diketone can yield a chiral hydroxy ketone. rsc.org

Another approach involves the asymmetric synthesis of tertiary α-hydroxyketones through methods like enantioselective decarboxylative chlorination followed by nucleophilic substitution, which can yield products with high enantiopurity. nih.gov

Transition-metal catalysis provides efficient and atom-economical pathways for C-C bond formation and ketone synthesis. researchgate.netrsc.orgresearchgate.net For instance, a tandem sequence involving a transition metal-catalyzed nih.govnih.gov-sigmatropic rearrangement and a formal Myers-Saito cyclization of propargyl esters can form aromatic ketones, a strategy that could be adapted for aliphatic systems. pkusz.edu.cn

Ketones themselves can act as directing groups in transition-metal-catalyzed C-H functionalization, allowing for the elongation or modification of the carbon backbone at specific positions. rsc.orgresearchgate.net Palladium-catalyzed hydrogenative desymmetrization of 1,3-diketones is another powerful method to generate chiral β-hydroxy ketones, which could serve as precursors to the target structure. researchgate.net

Table 1: Examples of Transition-Metal Catalysts in Ketone Synthesis

Catalyst SystemReaction TypePotential Application to Hexanone Backbone
Ph₃PAuCl / AgSbF₆Tandem Rearrangement/CyclizationIn-situ formation of complex ketone precursors. pkusz.edu.cn
Rh(I) SaltsReductive Aldol (B89426) CyclizationConstruction of cyclic precursors to the hexanone chain. organic-chemistry.org
Palladium ComplexesHydrogenative DesymmetrizationEnantioselective synthesis of chiral hydroxy ketone precursors. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of asymmetric catalysis, alongside metal catalysis and biocatalysis. mdpi.com For the hexanone backbone, organocatalytic Michael additions or aldol reactions can be employed to form the C-C bonds. For example, chiral primary amines can catalyze the asymmetric α-hydroxylation of β-ketocarbonyls, providing access to enantioenriched building blocks. organic-chemistry.org The development of bifunctional organocatalysts that can simultaneously activate both the nucleophile and the electrophile allows for high levels of stereocontrol in these transformations. mdpi.com

Stereocontrolled Introduction of the Hydroxyl Group

The introduction of the hydroxyl group at the C-6 position requires high regioselectivity and, if desired, stereocontrol.

Asymmetric α-hydroxylation of ketones is a well-established field. Methods include the Rubottom oxidation, where a silyl (B83357) enol ether is oxidized to an α-hydroxy ketone. scispace.com Modern variations utilize catalytic systems to achieve enantioselectivity. For example, palladium(II) catalysts have been used for the asymmetric α-hydroxylation of 1,3-ketoesters, achieving enantioselectivities of up to 98%. scispace.comnih.gov

Enzymatic approaches are also highly effective. Butanediol dehydrogenases can catalyze the enantioselective reduction of diketones to the corresponding vicinal diols via an α-hydroxy ketone intermediate. nih.gov This offers a green and highly selective route to chiral hydroxy ketones.

Table 2: Comparison of Stereocontrolled Hydroxylation Methods

MethodReagents/CatalystKey Features
Catalytic Asymmetric α-HydroxylationDicationic Pd(II) complexes, oxidant (e.g., H₂O₂)High enantioselectivity for ketoesters; sensitive to substrate/catalyst/oxidant combination. scispace.comnih.gov
Biocatalytic ReductionKetoreductases (KREDs), Butanediol dehydrogenasesHigh stereoselectivity; operates under mild, aqueous conditions; requires cofactor regeneration. rsc.org
Organocatalytic α-HydroxylationChiral primary amines, H₂O₂Effective for β-ketocarbonyls; can be applied to complex molecules. organic-chemistry.org

Regioselective Attachment of the Piperidinyl Moiety

The final key transformation is the formation of the amide bond between the hexanoyl precursor and piperidine. If the synthesis starts with a 6-hydroxyhexanoic acid derivative, standard amide coupling reactions (e.g., using carbodiimides like DCC or EDC) would be effective.

Alternatively, if the piperidinyl group is introduced onto a pre-existing ketone, regioselective amination strategies are required. The direct γ-amination of enones has been achieved through controlled dienolate reactivity, providing a pathway to γ-amino carbonyl compounds. acs.orgnih.gov While the target molecule is a δ-amino ketone, similar principles of controlling enolate reactivity could potentially be adapted.

A more direct and common approach is reductive amination. This involves the reaction of a ketone (in this case, a 6-hydroxy-1-oxo-hexyl precursor, likely an aldehyde) with piperidine to form an iminium ion, which is then reduced in situ to the corresponding amine. Iridium-catalyzed reductive amination is a modern variant that can provide access to β- and γ-amino alcohols with high stereoselectivity. nih.gov

Furthermore, the synthesis of piperidone scaffolds via methods like the aza-Michael reaction of divinyl ketones can serve as a template for building the final structure. nih.govacs.org

Green Chemistry Principles in 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Synthesis

The application of green chemistry principles to the synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is pivotal for developing environmentally benign and efficient manufacturing processes. unibo.itmdpi.com Traditional synthetic routes for amides often involve hazardous reagents, toxic solvents, and significant energy consumption. Green methodologies aim to mitigate these issues by focusing on aspects such as atom economy, catalysis, the use of safer solvents, and energy efficiency. unibo.itrasayanjournal.co.in

The primary synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone involves the nucleophilic ring-opening of ε-caprolactone with piperidine. This reaction is an excellent candidate for green chemistry applications due to its inherent efficiency.

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov The synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone from ε-caprolactone and piperidine is an addition reaction. In this process, all the atoms from both reactant molecules are incorporated into the final product, resulting in no byproducts.

Reaction: ε-Caprolactone + Piperidine → 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Theoretically, this reaction exhibits a 100% atom economy, which is a hallmark of an ideal "green" reaction. jocpr.comnumberanalytics.com This contrasts sharply with substitution or elimination reactions that generate stoichiometric byproducts, leading to waste.

Catalytic Approaches over Stoichiometric Reagents

While the reaction can proceed thermally, it often requires high temperatures and long reaction times. Catalysis offers a pathway to milder reaction conditions, reduced energy consumption, and increased reaction rates. whiterose.ac.uk

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. nih.gov Lipases, such as Candida antarctica Lipase B (CALB), have been successfully employed for the aminolysis of esters and lactones to produce amides. whiterose.ac.ukrsc.org Immobilized versions of these enzymes offer the additional benefits of easy separation from the reaction mixture and reusability over multiple cycles, enhancing the sustainability of the process. rsc.org The use of biocatalysts aligns with green principles by reducing energy inputs and avoiding the use of potentially toxic metal catalysts. nih.govchemistryviews.org

Homogeneous and Heterogeneous Catalysis: Various non-enzymatic catalysts can also facilitate amide bond formation in a more sustainable manner. Boric acid and borate (B1201080) esters have been shown to be effective catalysts for amidation, offering a less toxic alternative to many transition metal catalysts. ucl.ac.ukdntb.gov.ua Supported gold nanoparticles have also been demonstrated to catalyze the aminolysis of esters under milder conditions, in some cases even at room temperature, representing a significant improvement in energy efficiency. acs.org Heterogeneous catalysts are particularly advantageous as they can be easily recovered and recycled, minimizing waste. acs.org

Alternative Energy Sources and Reaction Conditions

To minimize the environmental footprint associated with energy consumption, alternative methods to conventional heating are being explored.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by enabling rapid and uniform heating of the reaction mixture. rasayanjournal.co.innih.gov This technology often leads to higher yields and cleaner reactions with fewer side products. nih.gov

Ultrasound-Mediated Synthesis: Sonication, or the use of ultrasound, can enhance chemical reactivity through acoustic cavitation. nih.govmdpi.com This method is known to improve reaction rates and yields under milder conditions, conserving energy compared to traditional refluxing. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to improved safety and scalability. beilstein-journals.orgacs.org The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often resulting in faster reactions and higher yields. beilstein-journals.orgimperial.ac.uk This approach also allows for easier automation and integration into a continuous manufacturing process. acs.org

Safer Solvents and Solvent-Free Synthesis

The choice of solvent is a critical factor in green chemistry, as solvents account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com Traditional solvents like toluene, dichloromethane, or N,N-dimethylformamide (DMF) are effective but pose health and environmental hazards. skpharmteco.com

Green solvent alternatives include:

Bio-derived Solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks like corncobs, are considered greener alternatives to traditional ether solvents like THF. sigmaaldrich.comresearchgate.net

Cyclopentyl methyl ether (CPME): This solvent is more stable than THF, resistant to peroxide formation, and has limited miscibility with water, which simplifies workup and recovery. sigmaaldrich.com

Solvent-Free (Neat) Conditions: The ideal green approach is to eliminate the solvent entirely. researchgate.net The reaction between ε-caprolactone (a liquid) and piperidine (a liquid) can potentially be run "neat," particularly with the use of an efficient catalyst. dntb.gov.ua Mechanochemical methods, such as ball-milling, represent another solvent-free approach that uses mechanical energy to drive the reaction. rsc.org

The following table provides a comparative overview of a hypothetical traditional synthesis versus a green chemistry approach for preparing 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

ParameterTraditional MethodGreen Chemistry Approach
CatalystNone (thermal) or stoichiometric acid/baseBiocatalyst (e.g., Immobilized Lipase) or Heterogeneous Catalyst (e.g., Supported Gold Nanoparticles)
SolventToluene or Dichloromethane2-MeTHF, CPME, or Solvent-Free (Neat)
Energy SourceConventional reflux heatingMicrowave irradiation, Ultrasound, or Flow Reactor at optimized temperature
TemperatureHigh (>100 °C)Mild to moderate (e.g., 25–60 °C)
Reaction Time12–24 hours0.5–4 hours
Atom Economy~100% (if no side reactions)~100%
Waste GenerationHigh (solvent, catalyst quench/removal)Low (recyclable catalyst, minimal or no solvent)

By integrating these green principles, the synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone can be transformed into a more sustainable, efficient, and economically viable process.

Mechanistic Investigations of 6 Hydroxy 1 1 Piperidinyl 1 Hexanone Formations

Reaction Pathway Elucidation via Kinetic Isotope Effects

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and probing the structure of transition states. core.ac.uknih.gov By isotopically labeling one of the atoms involved in a bond-breaking or bond-forming event, chemists can measure the effect of the isotope's heavier mass on the reaction rate. princeton.edu

For the synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, which could be formed, for example, by the acylation of piperidine (B6355638) with a derivative of 6-hydroxyhexanoic acid, a primary deuterium (B1214612) KIE could be measured. This would typically involve replacing a hydrogen atom with deuterium at a position where a bond is broken in the rate-limiting step. epfl.ch For instance, if the deprotonation of an amine or the cleavage of a C-H bond were rate-limiting, a significant kH/kD ratio greater than 1 would be observed. core.ac.uk

Table 1: Theoretical Kinetic Isotope Effects for Postulated Rate-Determining Steps

Postulated Rate-Determining Step Isotopic Substitution Expected kH/kD Implication
Nucleophilic attack of piperidine N-H vs. N-D ~1.0 - 1.2 N-H bond breaking is not central to the transition state
C-H bond activation (if applicable) C-H vs. C-D at position of activation > 2.0 C-H bond cleavage is part of the rate-determining step

Note: This table is illustrative and based on general principles, not on experimental data for the specific target molecule.

Intermediates and Transition State Characterization

The formation of an amide bond, such as the one in 6-Hydroxy-1-(1-piperidinyl)-1-hexanone from piperidine and a 6-hydroxyhexanoic acid derivative, typically proceeds through a tetrahedral intermediate. This intermediate is formed when the nitrogen atom of piperidine attacks the carbonyl carbon of the carboxylic acid derivative.

The characterization of such transient species is challenging but can sometimes be achieved using spectroscopic techniques at low temperatures (e.g., NMR spectroscopy) or through trapping experiments. The transition state, being a fleeting energy maximum, cannot be directly observed but its properties can be inferred from kinetic data and computational modeling. nih.gov For this reaction, the transition state would likely involve the partial formation of the C-N bond and partial breaking of the carbonyl pi-bond.

Computational Mechanistic Studies of Key Synthetic Steps

In the absence of extensive experimental data, computational chemistry provides a powerful means to explore reaction mechanisms. researchgate.net Using methods such as Density Functional Theory (DFT), one could model the reaction pathway for the formation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

Such studies would typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

These calculations would yield the activation energies for different potential pathways, allowing for a theoretical determination of the most likely reaction mechanism. For instance, a computational study could compare the energy barriers for a direct acylation versus a pathway involving an activating agent.

Role of Catalysts and Reagents in Reaction Progression

The synthesis of amides from carboxylic acids and amines often requires a catalyst or coupling agent to facilitate the reaction. In the case of forming 6-Hydroxy-1-(1-piperidinyl)-1-hexanone from 6-hydroxyhexanoic acid and piperidine, a catalyst would be essential to activate the carboxylic acid.

Common activating agents include carbodiimides (like DCC or EDC) or other coupling reagents (like HATU or HOBt). These reagents react with the carboxylic acid to form a more electrophilic species, which is then readily attacked by the amine. The catalyst's role is to lower the activation energy of the reaction, allowing it to proceed at a reasonable rate under mild conditions. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Stereochemical Outcomes and Chiral Induction Mechanisms

If the synthesis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone were to start from a chiral precursor, the stereochemical outcome of the reaction would be of interest. For example, if a chiral catalyst or a chiral auxiliary were used in the synthesis, it could lead to the formation of one enantiomer of the product in excess. researchgate.net

The mechanism of chiral induction would depend on the specific chiral element employed. A chiral catalyst, for instance, would create a chiral environment around the reactants in the transition state, leading to a diastereomeric transition state for each enantiomer of the product. The difference in the free energy of these diastereomeric transition states would determine the enantiomeric excess of the final product. Understanding these interactions is crucial for developing asymmetric syntheses of related chiral molecules. sapub.org

Chemical Reactivity and Transformations of 6 Hydroxy 1 1 Piperidinyl 1 Hexanone

Reactions at the Hydroxyl Functionality

The terminal primary hydroxyl group is a key site for several important organic reactions, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification: The primary alcohol of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, more reactive acylating agents can be employed. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) yields the corresponding ester. A heterogeneous aerobic oxidative esterification process has also been demonstrated for α-hydroxy ketones, which could be adapted for this molecule. acs.org

Table 1: Representative Esterification Reactions of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Acylating AgentReagent/CatalystProduct
Acetic AnhydridePyridine6-Acetoxy-1-(1-piperidinyl)-1-hexanone
Benzoyl ChlorideTriethylamine6-Benzoyloxy-1-(1-piperidinyl)-1-hexanone
Benzoic AcidZirconium Complex Catalyst6-Benzoyloxy-1-(1-piperidinyl)-1-hexanone nih.gov

Etherification: The synthesis of ethers from the hydroxyl group can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Reductive etherification of the ketone with an alcohol, catalyzed by certain metal complexes, presents another pathway to ether derivatives. organic-chemistry.org Furthermore, heterogeneous etherification using acid catalysts like H-Beta zeolites has been shown to be effective for long-chain alcohols. researchgate.net

Table 2: Potential Etherification Reactions

ReagentCatalyst/ConditionsProduct
Sodium Hydride, then Methyl IodideAnhydrous THF6-Methoxy-1-(1-piperidinyl)-1-hexanone
Benzyl (B1604629) BromidePotassium tert-butoxide6-(Benzyloxy)-1-(1-piperidinyl)-1-hexanone

Oxidation: The primary alcohol functionality can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents, such as Pyridinium Chlorochromate (PCC), are selective for the oxidation of primary alcohols to aldehydes. masterorganicchemistry.comnumberanalytics.comlibretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will typically lead to the formation of the corresponding carboxylic acid.

The ketone group within the hexanone chain can also undergo oxidation, though this typically requires more forcing conditions and may involve carbon-carbon bond cleavage.

Reduction: The ketone carbonyl group is susceptible to reduction to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). masterorganicchemistry.comchemguide.co.ukkhanacademy.orglibretexts.orgumn.edu Sodium borohydride is a milder reagent that will selectively reduce the ketone without affecting the amide-like piperidinyl-ketone linkage. umn.edu This reduction introduces a new chiral center into the molecule.

The hydroxyl group is a poor leaving group (OH-), and therefore, direct nucleophilic substitution is not feasible. reactory.app To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be accomplished by protonation with a strong acid, which converts the leaving group to water. reactory.appysu.edulibretexts.org Alternatively, the alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonate ester. This sulfonate is an excellent leaving group and can be readily displaced by a variety of nucleophiles. unco.edu

Table 3: Nucleophilic Substitution Pathways

Activation StepNucleophileProduct
Reaction with Tosyl Chloride/PyridineSodium Azide (NaN3)6-Azido-1-(1-piperidinyl)-1-hexanone
Reaction with Mesyl Chloride/TriethylamineSodium Cyanide (NaCN)7-Oxo-7-(1-piperidinyl)heptanenitrile
Protonation with HBrBromide ion (Br-)6-Bromo-1-(1-piperidinyl)-1-hexanone

Reactions at the Piperidinyl Nitrogen

The nitrogen atom of the piperidine (B6355638) ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

N-Alkylation: The tertiary amine of the piperidine ring can undergo N-alkylation with alkyl halides. researchgate.netgoogle.comchemicalforums.com This reaction typically proceeds via an SN2 mechanism and may be facilitated by a base to neutralize the formed acid. researchgate.net The reaction of the piperidine derivative with an alkyl halide, such as an alkyl bromide or iodide, in a suitable solvent like acetonitrile (B52724) or DMF, leads to the formation of a quaternary ammonium (B1175870) salt, as detailed in the quaternization section. For simple N-alkylation of a secondary piperidine, a base like potassium carbonate is often used. google.com

N-Acylation: The piperidine nitrogen can react with acylating agents like acid chlorides or anhydrides to form an N-acyl piperidinium (B107235) species. This reaction is analogous to the Schotten-Baumann reaction. derpharmachemica.com The acylation introduces an acyl group onto the nitrogen, which can influence the steric and electronic properties of the molecule.

Quaternization involves the alkylation of the piperidinyl nitrogen to form a quaternary ammonium salt. This is typically achieved by reacting the compound with an excess of an alkylating agent, most commonly methyl iodide. cdnsciencepub.comresearchgate.net The reaction converts the tertiary amine into a permanently charged quaternary ammonium cation. These salts often exhibit different solubility and biological properties compared to the parent tertiary amine. The quaternization process can be influenced by steric hindrance around the nitrogen atom. dtic.mil

Table 4: Quaternization of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Alkylating AgentSolventProduct
Methyl IodideMethanol (B129727)1-(6-Hydroxy-1-oxohexyl)-1-methylpiperidin-1-ium iodide cdnsciencepub.com
Ethyl BromideAcetonitrile1-Ethyl-1-(6-hydroxy-1-oxohexyl)piperidin-1-ium bromide
Benzyl BromideDMF1-Benzyl-1-(6-hydroxy-1-oxohexyl)piperidin-1-ium bromide

Reactions at the Hexanone Carbonyl Group

The ketone carbonyl group (C=O) is a key site of reactivity due to its electrophilic carbon atom and the ability of the adjacent alpha-carbon to participate in enolate formation.

The carbonyl carbon of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is electrophilic and susceptible to attack by a wide array of nucleophiles. openstax.orglibretexts.org These reactions typically proceed via a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol product. openstax.orglibretexts.org

Key nucleophilic addition reactions include:

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can attack the carbonyl carbon to form a new carbon-carbon bond. Subsequent acidic workup protonates the intermediate alkoxide, yielding a tertiary alcohol. For example, reaction with methylmagnesium bromide would produce 7-hydroxy-2-methyl-2-(piperidin-1-yl)heptan-1-ol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂) replaces the carbonyl oxygen with a carbon-carbon double bond, forming an alkene. This provides a pathway to extend the carbon chain with a defined double bond geometry.

Formation of Imines and Enamines: The ketone can react with primary amines (R-NH₂) under mildly acidic conditions to form an imine (a Schiff base), which contains a carbon-nitrogen double bond. rsc.org With secondary amines, the reaction can lead to the formation of an enamine, although the starting material is already a product of a secondary amine (piperidine) and a carboxylic acid derivative. rsc.org

Hydrate and Acetal Formation: In the presence of water, particularly under acid or base catalysis, an equilibrium can be established to form the corresponding geminal diol (hydrate). rsc.org Reaction with alcohols under acidic conditions can proceed to form a hemiketal and subsequently a ketal, effectively protecting the carbonyl group from other reagents.

Table 1: Summary of Nucleophilic Addition Reactions at the Carbonyl Group
Reagent TypeExample ReagentProduct Functional Group
Grignard ReagentMethylmagnesium Bromide (CH₃MgBr)Tertiary Alcohol
Wittig ReagentMethylenetriphenylphosphorane (Ph₃P=CH₂)Alkene
Primary AmineMethylamine (CH₃NH₂)Imine
Alcohol/AcidEthanol (CH₃CH₂OH), H⁺Ketal

The carbon atom adjacent to the carbonyl group (the α-carbon) possesses acidic protons due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, known as an enolate. masterorganicchemistry.com 6-Hydroxy-1-(1-piperidinyl)-1-hexanone has two protons on the C2 position that are enolizable.

Deprotonation of the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), leads to the quantitative formation of the corresponding lithium enolate. wikipedia.org This enolate ion is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. wikipedia.orgyoutube.com While it has two resonance structures, enolates typically react with electrophiles at the carbon atom. bham.ac.uk

Key reactions involving the enolate intermediate include:

Alkylation: The enolate can react with alkyl halides (e.g., iodomethane, benzyl bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This allows for the introduction of various alkyl groups at the C2 position of the hexanone chain.

Aldol (B89426) Addition: The enolate can act as a nucleophile and attack another carbonyl compound (an aldehyde or ketone) in an aldol addition reaction. This forms a β-hydroxy ketone, providing a powerful method for constructing larger molecules.

Halogenation: Under basic or acidic conditions, the α-position can be halogenated. In basic media, the reaction proceeds via the enolate and can be difficult to stop at mono-halogenation.

Rearrangement Reactions Involving 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

The ketone functionality allows the molecule to potentially undergo rearrangement reactions, most notably the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wikipedia.orgorganic-chemistry.org

The mechanism involves the initial attack of the peroxyacid on the carbonyl carbon, followed by the migration of one of the adjacent groups to the oxygen atom. The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of preference for migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, two potential products could be formed:

Migration of the alkyl group (C2): Insertion of an oxygen atom between C1 and C2 of the hexanone chain would yield an ester.

Migration of the piperidinyl group: Insertion of an oxygen atom between the C1 carbonyl carbon and the piperidine nitrogen would result in a different type of ester-like structure.

The relative migratory aptitude of an N-acyl group versus a primary alkyl group would determine the major product. This reaction provides a potential pathway to transform the ketone into an ester, fundamentally altering the compound's chemical structure and properties.

Degradation Pathways and Stability Under Varying Conditions

The stability of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is influenced by environmental conditions such as pH, temperature, and the presence of oxidizing or reducing agents. The combination of amide, ketone, and alcohol functional groups presents several potential degradation pathways.

Hydrolytic Stability: The N-acyl bond, which is essentially a tertiary amide, is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly with heating, this bond can be cleaved. Acid-catalyzed hydrolysis would yield piperidine and 6-hydroxyhexanoic acid. Base-mediated hydrolysis would produce piperidine and the corresponding carboxylate salt of 6-hydroxyhexanoic acid. Studies on related N-acyl piperidines suggest that this bond is robust under physiological pH. mdpi.com

Oxidative Degradation: The molecule has multiple sites susceptible to oxidation. The primary alcohol at the C6 position can be oxidized to an aldehyde and further to a carboxylic acid using common oxidizing agents. Additionally, the piperidine ring itself, while relatively stable, can undergo oxidation. utexas.eduresearchgate.net Atmospheric degradation of piperidine is known to be initiated by hydroxyl radicals, which can abstract hydrogen atoms from the carbons alpha to the nitrogen, leading to ring-opening or the formation of products like piperidin-4-one. acs.org The ketone functionality is generally stable to further oxidation, except under forcing conditions that cleave carbon-carbon bonds, such as in the Baeyer-Villiger reaction.

Derivatization Strategies and Analogues of 6 Hydroxy 1 1 Piperidinyl 1 Hexanone

Systematic Structural Modifications for Structure-Property Relationship Studies

Systematic structural modifications of 6-hydroxy-1-(1-piperidinyl-1-hexanone) are crucial for establishing comprehensive structure-property relationships. Such studies involve altering specific parts of the molecule and evaluating the impact on its characteristics. Key areas for modification include the piperidine (B6355638) ring, the aliphatic chain, and the terminal hydroxyl group.

Modifications to the piperidine ring can include the introduction of substituents at various positions. For instance, alkyl or aryl groups could be introduced to explore steric effects and lipophilicity. The synthesis of such derivatives can often be achieved through multi-step processes or multi-component reactions that are foundational in building extensive libraries of similar compounds. nih.gov The electronic properties of these substituents can also be varied to modulate the basicity of the piperidine nitrogen.

The terminal hydroxyl group and the ketone are key sites for derivatization. The hydroxyl group can be esterified or etherified to produce a range of analogues with varying hydrolytic stability and lipophilicity. The ketone can undergo reactions such as reduction to a secondary alcohol or conversion to an oxime, altering the molecule's hydrogen bonding capacity and geometry. Structure-activity relationship studies on related compounds, such as substituted ketamine esters, have shown that modifications to the core structure can significantly impact biological properties. mdpi.com

Modification Site Type of Modification Potential Impact on Properties
Piperidine RingAlkyl/Aryl SubstitutionAltered lipophilicity, steric hindrance, and basicity
Aliphatic ChainChain length variationModified distance between functional groups, altered polarity
Introduction of unsaturationIncreased rigidity, altered chemical reactivity
Hydroxyl GroupEsterification/EtherificationModified hydrolytic stability, lipophilicity, and hydrogen bonding
Ketone GroupReduction to alcoholIncreased hydrogen bonding capacity, altered geometry
Conversion to oxime/imineModified electronic properties and reactivity

Synthesis of Conformationally Restricted Analogues

The inherent flexibility of the hexanone chain in this compound) can be a limitation in applications where a specific conformation is required for optimal interaction with a target. The synthesis of conformationally restricted analogues aims to reduce the number of accessible conformations, which can enhance affinity and specificity for biological targets by minimizing the entropic penalty upon binding.

One common strategy to achieve conformational restriction is through cyclization. For instance, the aliphatic chain could be cyclized onto the piperidine ring or used to form a new ring system incorporating the hydroxyl group. Another approach is the introduction of rigid structural elements, such as double or triple bonds, or aromatic rings within the aliphatic chain.

The synthesis of spirocyclic piperidines is a notable method for creating three-dimensional structures with well-defined geometries. rsc.org This could be envisioned for this compound) by designing synthetic routes that lead to a spirocyclic junction at a carbon atom of the piperidine or the aliphatic chain. Such strategies often involve advanced synthetic methods, including kinetic resolution to obtain enantiomerically pure compounds. rsc.org

Strategy Description Example Approach
Intramolecular CyclizationForming a new ring by connecting two parts of the molecule.Cyclization of the aliphatic chain onto the piperidine ring.
Introduction of Rigid SpacersIncorporating inflexible units into the aliphatic chain.Insertion of an aromatic ring or an alkyne into the hexanone backbone.
SpirocyclizationCreating a spirocyclic system involving the piperidine ring.Synthesis of a spiro-ether by intramolecular reaction of the hydroxyl group.

Incorporation into Polymeric Structures

The functional groups of this compound), namely the hydroxyl group and the piperidine nitrogen, allow for its incorporation into polymeric structures, either as a monomer, a pendant group, or a chain-terminating agent. This can impart the properties of the small molecule onto a larger macromolecular system.

To incorporate the molecule as a monomer, the hydroxyl group could be converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate. The resulting monomer could then undergo radical polymerization to form a polymer with the 6-oxo-1-(1-piperidinyl)hexyl moiety as a pendant group. Studies on the polymerization of similar piperidine-containing monomers have demonstrated the feasibility of this approach. researchcommons.orgresearchcommons.org

Alternatively, the hydroxyl group could be used in step-growth polymerization, such as in the formation of polyesters or polyurethanes. For this, a dicarboxylic acid or a diisocyanate would be required as a co-monomer. The piperidine nitrogen could also be involved in polymerization reactions, for example, through ring-opening polymerization of a lactam derived from the parent molecule. The use of piperidine derivatives in polymerization regulation has also been explored. google.com

Polymerization Method Role of the Compound Required Modification
Radical PolymerizationMonomerConversion of the hydroxyl group to an acrylate or methacrylate.
Step-Growth PolymerizationMonomerReaction with a di-functional co-monomer (e.g., diacid).
Chain-Growth PolymerizationInitiator/Chain Transfer AgentModification to introduce an initiating or transferrable group.

Design and Synthesis of Chemical Probes Based on the this compound Skeleton

Chemical probes are essential tools for studying biological systems. The this compound) skeleton can be adapted to create such probes by attaching a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of target proteins.

For example, a fluorescent probe could be synthesized by reacting the hydroxyl group with a linker-activated fluorophore like a Bodipy or fluorescein (B123965) derivative. The synthesis of bioreductive probes based on piperazine-fused disulfides highlights how cyclic amine structures can be central to the design of functional chemical probes. acs.org

Probe Type Reporter Group Attachment Strategy
Fluorescent ProbeFluorophore (e.g., FITC, Rhodamine)Ester or ether linkage at the 6-hydroxy position.
Affinity ProbeBiotinAmide linkage via a linker attached to the hydroxyl group.
Photoaffinity ProbePhotoreactive group (e.g., benzophenone)Incorporation into a modified analogue of the parent compound.

Development of Conjugates for Material Science Applications

The functional groups of this compound) also make it a candidate for conjugation to various materials, leading to the development of functionalized surfaces and materials with tailored properties. This can be relevant for applications in areas such as biocompatible coatings, sensors, or drug delivery systems.

For conjugation to surfaces, the hydroxyl group can be used to form covalent bonds with appropriately functionalized materials. For example, it can react with isocyanate- or epoxy-functionalized surfaces. Alternatively, the hydroxyl group can be converted to a thiol or an alkyne for click chemistry-based conjugation to surfaces.

The development of bioactive films incorporating piperidine derivatives has been demonstrated, where the piperidine-containing compound is blended into a polymer matrix. nih.gov In such applications, the physicochemical properties of the piperidine derivative can influence the mechanical and functional properties of the resulting film. nih.gov

Material Type Conjugation Chemistry Potential Application
Silica or Glass SurfacesSilanization followed by reaction with the hydroxyl group.Modified stationary phases for chromatography.
Gold SurfacesConversion of the hydroxyl to a thiol for self-assembled monolayers.Functionalized biosensors.
Polymer FilmsBlending or covalent attachment.Bioactive coatings or drug-releasing materials. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Hydroxy 1 1 Piperidinyl 1 Hexanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Predicted ¹H and ¹³C NMR Data:

The expected proton (¹H) and carbon (¹³C) NMR chemical shifts are estimated based on standard values for alkanes, alcohols, ketones, and N-acylpiperidines. The numbering convention used for this analysis is as follows: the carbonyl carbon is C1, and the subsequent carbons of the hexanone chain are numbered sequentially to the terminal hydroxyl-bearing carbon, C6. The piperidine (B6355638) ring carbons are designated C1' through C5', with C1' and C5' being adjacent to the nitrogen atom.

Interactive Data Table: Predicted NMR Chemical Shifts

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
C1-~172.5-
C2~2.4~35.0Triplet
C3~1.6~24.0Multiplet
C4~1.3~25.5Multiplet
C5~1.5~32.0Multiplet
C6~3.6~62.5Triplet
6-OHVariable (e.g., ~2.0-4.0)-Singlet (broad)
C2'/C6'~3.5~46.0Multiplet
C3'/C5'~1.6~26.0Multiplet
C4'~1.5~24.5Multiplet

Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted signals and understanding the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. rsc.org Key correlations would be observed between the protons on adjacent carbons in the hexanone chain (H2-H3, H3-H4, H4-H5, H5-H6). Similarly, couplings between adjacent protons in the piperidine ring would be visible. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. emerypharma.com It would be used to definitively assign each proton signal to its corresponding carbon atom in both the hexanone chain and the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the preferred conformation of the molecule. rsc.org For example, correlations between the protons on the piperidine ring and the hexanone chain would help to define the orientation around the N-C1 bond.

Interactive Data Table: Expected 2D NMR Correlations

Proton (¹H) COSY Correlations (¹H) HMBC Correlations (¹³C)
H2H3C1, C3, C4
H3H2, H4C1, C2, C4, C5
H4H3, H5C2, C3, C5, C6
H5H4, H6C3, C4, C6
H6H5C4, C5
H2'/H6'H3'/H5'C1, C3'/C5'
H3'/H5'H2'/H6', H4'C2'/C6', C4', C5'/C3'
H4'H3'/H5'C2'/C6', C3'/C5'

Solid-state NMR (ssNMR) could provide valuable insights into the structure and dynamics of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in its crystalline form. This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and for characterizing the molecular packing in the solid state. Different polymorphs of the compound, if they exist, would likely be distinguishable by their ssNMR spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is expected to show characteristic absorption bands. A strong, broad band would appear in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, intense peak around 1630-1650 cm⁻¹ would correspond to the C=O stretching of the tertiary amide (ketone functionality attached to the piperidine nitrogen). The C-H stretching vibrations of the aliphatic chain and the piperidine ring would be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum. The C-C and C-N stretching vibrations would also be visible, providing a fingerprint of the molecular structure. Conformational studies using Raman spectroscopy could involve monitoring changes in the spectra with temperature or solvent polarity. researchgate.net

Interactive Data Table: Predicted Vibrational Spectroscopy Bands

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Vibrational Mode
O-H3200-3600 (broad)WeakStretching
C-H (aliphatic)2850-30002850-3000Stretching
C=O (amide)1630-1650 (strong)1630-1650 (strong)Stretching
C-N1100-13001100-1300Stretching
C-O1000-1200WeakStretching

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is 199.29 g/mol .

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways. libretexts.org Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones and amides. msu.edumiamioh.edu This could result in the loss of the piperidine ring or fragments from the hexyl chain. The McLafferty rearrangement is another possibility for the hexanone chain. msu.edu

Interactive Data Table: Plausible Mass Spectrometry Fragments

m/z Value Possible Fragment Ion Fragmentation Pathway
199[C₁₁H₂₁NO₂]⁺Molecular Ion (M⁺)
182[M - OH]⁺Loss of hydroxyl radical
114[C₅H₁₀N=C=O]⁺Alpha-cleavage at C1-C2 bond
99[C₆H₁₁O]⁺Cleavage of N-C1 bond
84[C₅H₁₀N]⁺Piperidine fragment

Isotopic labeling studies could further clarify fragmentation mechanisms. For example, deuterium (B1214612) labeling of the hydroxyl proton would result in a molecular ion peak at m/z 200, and fragments containing the hydroxyl group would also show a mass shift of one unit. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry if it is chiral. researchgate.net Although 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is achiral, derivatives with stereocenters could be analyzed by this method.

For the parent compound, an X-ray crystal structure would reveal precise bond lengths, bond angles, and torsion angles. nih.gov It would also provide detailed information about the intermolecular interactions in the solid state, such as hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen or piperidine nitrogen of a neighboring molecule. korea.ac.kr This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Compound Analysis

Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques used to study chiral molecules. wikipedia.org Since 6-Hydroxy-1-(1-piperidinyl)-1-hexanone itself is achiral, it would not exhibit a CD or ORD spectrum.

However, if chiral derivatives are synthesized, for instance, by introducing a substituent on the hexanone chain or the piperidine ring, these techniques would be invaluable for determining their absolute configuration. The carbonyl group's n→π* transition around 280-300 nm would likely give rise to a Cotton effect in both ORD and CD spectra. libretexts.org The sign and magnitude of this Cotton effect could be correlated with the stereochemistry of the chiral center(s) based on empirical rules like the Octant Rule for ketones. scispace.comchempap.org

Advanced Chromatographic-Spectroscopic Coupling Techniques

The unequivocal structural elucidation and analysis of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone and its potential derivatives and metabolites necessitate the use of advanced hyphenated analytical techniques. These methods, which couple the separation power of chromatography with the detailed structural information from spectroscopy, are indispensable for analyzing complex mixtures and identifying unknown compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) provide orthogonal information, leading to a comprehensive understanding of the analyte's chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a molecule like 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, derivatization of the hydroxyl group, for instance, through silylation, might be employed to increase its volatility and thermal stability, although analysis of the underivatized form is also feasible.

In a hypothetical GC-MS analysis, the compound would be separated on a capillary column, such as a DB-5ms, which is a common non-polar column suitable for a wide range of analytes. The oven temperature would be programmed to ramp from a lower temperature to a higher one to ensure good separation from any impurities or derivatives.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a molecular ion peak (if stable enough to be detected) and a characteristic fragmentation pattern that serves as a molecular fingerprint.

Hypothetical GC-MS Data for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Hypothetical Retention Time 15.2 minutes
Molecular Ion [M]+ m/z 199

The fragmentation pattern in EI-MS is predictable based on the functional groups present. The piperidinyl group, the hexanone chain, and the hydroxyl group all influence the fragmentation pathways.

Expected Key Fragment Ions in GC-EI-MS:

m/zProposed Fragment Structure/IdentityFragmentation Pathway
199[C₁₁H₂₁NO₂]⁺Molecular Ion
182[M - OH]⁺Loss of hydroxyl radical
112[C₇H₁₂N]⁺Alpha-cleavage adjacent to the piperidine nitrogen
98[C₅H₁₀N=CH₂]⁺Cleavage of the bond between C1 and C2 of the hexanone chain
84[C₅H₁₀N]⁺Piperidine ring fragment
58[C₃H₆O]⁺McLafferty rearrangement of the hexanone moiety

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of less volatile and thermally labile compounds, making it highly suitable for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone without the need for derivatization. Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice for separation.

A C18 column is commonly used for the separation of moderately polar compounds. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) formate) to improve peak shape and ionization efficiency.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this compound, as it typically produces a prominent protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for determining the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected precursor ion to obtain structural information.

Hypothetical LC-MS/MS Data for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone:

ParameterValue
HPLC Column C18 (150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Hypothetical Retention Time 8.5 minutes
Precursor Ion [M+H]+ m/z 200

In the MS/MS experiment, the [M+H]⁺ ion (m/z 200) would be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Expected Key Product Ions in LC-ESI-MS/MS:

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/IdentityFragmentation Pathway
200182[M+H - H₂O]⁺Loss of a water molecule from the protonated molecule
200112[C₇H₁₂N]⁺Cleavage of the amide bond
20084[C₅H₁₀N]⁺Piperidine ring fragment

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR)

For a definitive structural elucidation, especially for novel derivatives or impurities, HPLC-NMR can be employed. This technique provides detailed NMR data on compounds that have been separated by HPLC. The HPLC system is connected directly to the NMR spectrometer, allowing for the acquisition of one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra of the eluting peaks.

For 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, the ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The hydroxyl proton may appear as a broad signal, and its chemical shift can be concentration and solvent-dependent. Deuterium exchange experiments (by adding D₂O) can be performed to confirm the presence of the -OH group, as the signal would disappear from the spectrum.

Hypothetical ¹H NMR Data from an HPLC-NMR experiment (in a non-exchangeable solvent like Acetonitrile-d₃/H₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5t2H-CH₂-OH
~3.4m4HPiperidine protons adjacent to N
~2.3t2H-CH₂-C=O
~1.6m6HOther piperidine protons
~1.5m4H-CH₂-CH₂-CH₂-C=O
~1.3m2H-CH₂-CH₂-OH

The coupling of these advanced chromatographic and spectroscopic techniques provides a powerful and comprehensive approach for the analysis and structural elucidation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone and its related compounds, ensuring high confidence in their identification and characterization.

Computational and Theoretical Chemistry Studies of 6 Hydroxy 1 1 Piperidinyl 1 Hexanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. nih.govnih.gov These calculations can determine the distribution of electrons within the molecule, which is fundamental to its chemical properties.

One of the key aspects of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, the HOMO is likely to be localized around the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the hydroxyl group, as these are the most electron-rich centers. Conversely, the LUMO is expected to be centered on the carbonyl group, which is the primary electron-accepting site.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the hydroxyl oxygen, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl group and the piperidine ring, suggesting sites for nucleophilic interaction.

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Calculated Electronic Properties of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (Illustrative Data)
ParameterValueSignificance
EHOMO (eV)-6.5Electron-donating ability
ELUMO (eV)-0.8Electron-accepting ability
Energy Gap (ΔE) (eV)5.7Chemical reactivity and kinetic stability
Dipole Moment (Debye)3.2Molecular polarity

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the hexanone chain and the piperidine ring in 6-Hydroxy-1-(1-piperidinyl)-1-hexanone gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and understand the energy landscape of their interconversion.

Molecular Mechanics (MM) methods are well-suited for rapidly exploring the conformational space of flexible molecules. These methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, a potential energy surface can be generated, and the low-energy conformations can be identified. For 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, key rotations would include the bonds within the hexanone chain and the bond connecting the piperidine ring to the carbonyl group. The piperidine ring itself can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.comnih.govnih.gov In an MD simulation, the atoms' movements are calculated by solving Newton's equations of motion. This allows for the exploration of conformational changes and the study of how the molecule behaves in a simulated environment, such as in a solvent. An MD simulation of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone could reveal the preferred conformations in solution and the timescales of transitions between them. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can be influenced by its surroundings.

Table 2: Relative Energies of Key Conformers of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (Illustrative Data)
Conformer DescriptionRelative Energy (kcal/mol)Key Dihedral Angles (°)
Extended Chain, Chair Piperidine0.0C4-C5-C6-O: 180, Cα-N-C=O: 175
Folded Chain, Chair Piperidine2.5C4-C5-C6-O: 60, Cα-N-C=O: 178
Extended Chain, Boat Piperidine5.8C4-C5-C6-O: 179, Cα-N-C=O: 176

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical methods, such as DFT, can be used to calculate the magnetic shielding tensors of each nucleus in the molecule. researchgate.netrsc.orgnih.gov These shielding tensors can then be converted into chemical shifts, which can be compared with experimental data. The accuracy of these predictions has improved significantly, making them a reliable tool for assigning complex NMR spectra. For 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, calculating the ¹H and ¹³C NMR chemical shifts would help in assigning the signals to specific atoms in the molecule, confirming its connectivity. nih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities. mdpi.comrsc.orgresearchgate.net This information is useful for assigning the peaks in an experimental IR spectrum to specific functional groups and vibrational motions within the molecule. For 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, these calculations would help identify the characteristic stretching frequencies of the O-H, C=O, and C-N bonds.

Table 3: Predicted vs. Experimental Spectroscopic Data for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone (Illustrative Data)
ParameterPredicted ValueExperimental Value (Hypothetical)
¹H NMR δ (ppm) for -OH3.53.4
¹³C NMR δ (ppm) for C=O172.1171.5
IR Frequency (cm⁻¹) for O-H stretch34503420
IR Frequency (cm⁻¹) for C=O stretch16851670

Reaction Pathway Modeling and Transition State Search

Computational chemistry can be used to model chemical reactions, providing insights into their mechanisms and kinetics. This involves mapping out the potential energy surface (PES) that connects reactants to products.

A key aspect of reaction pathway modeling is the identification of transition states (TS), which are the energy maxima along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Various algorithms are available to locate these transition states. Once the reactants, products, and transition state are optimized, the activation energy (the energy difference between the reactants and the transition state) can be calculated. The activation energy is a critical factor in determining the rate of a reaction.

For 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, one could model various reactions, such as the oxidation of the hydroxyl group or the reduction of the ketone. For example, modeling the oxidation of the secondary alcohol to a ketone would involve identifying the transition state for the removal of the hydroxyl hydrogen and the hydrogen on the adjacent carbon.

Intermolecular Interaction Analysis

The way in which molecules of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone interact with each other and with other molecules is crucial for understanding its physical properties and biological activity. The presence of both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the piperidine nitrogen) suggests that hydrogen bonding will play a significant role in its intermolecular interactions. researchgate.netnih.govresearchgate.net

Computational methods can be used to analyze these interactions in detail. By calculating the interaction energies between pairs of molecules in different orientations, the most stable dimeric structures can be identified. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the intermolecular bonds, distinguishing between strong hydrogen bonds and weaker van der Waals interactions.

Understanding these intermolecular forces is important for predicting properties such as boiling point, solubility, and crystal packing. In a biological context, analyzing the intermolecular interactions between 6-Hydroxy-1-(1-piperidinyl)-1-hexanone and a target protein can provide insights into its binding mode and affinity. rsc.org

Table 4: Calculated Intermolecular Interaction Energies for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone Dimers (Illustrative Data)
Interaction TypeInteraction Energy (kcal/mol)Key Interatomic Distance (Å)
O-H···O=C Hydrogen Bond-5.8O···H: 1.9
O-H···N Hydrogen Bond-4.5O···H: 2.1
C-H···O Interaction-1.2C···H: 2.5

Advanced Analytical Methodologies for 6 Hydroxy 1 1 Piperidinyl 1 Hexanone

Quantitative Analysis in Complex Synthetic Mixtures

The accurate quantification of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone within complex synthetic mixtures is paramount for process optimization and quality control. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, is a primary technique for this purpose. The method's efficacy relies on the development of a robust separation protocol that can resolve the target analyte from starting materials, intermediates, by-products, and degradation products.

A typical HPLC method would involve a reversed-phase C18 column with a gradient elution profile. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient would be programmed to increase the organic phase concentration over time to ensure the elution of all components in the mixture with good peak shape and resolution. UV detection is suitable due to the presence of a chromophore (the carbonyl group) in the molecule, with the detection wavelength optimized for maximum absorbance.

For validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) must be established. The linearity is assessed by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration. Accuracy is determined by spiking a blank matrix with a known amount of the compound and measuring the recovery. Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

Illustrative HPLC Method Parameters for Quantitative Analysis:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Method Development for Trace Analysis

Detecting and quantifying trace amounts of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is often necessary, for instance, in impurity profiling or environmental analysis. For such applications, more sensitive techniques are required. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice due to its high sensitivity and selectivity.

In an LC-MS method, the separation is achieved using HPLC as described above. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound, as it is a relatively polar molecule. The mass spectrometer can be operated in either full scan mode to obtain a mass spectrum of the compound or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring only the m/z of the target analyte. For even greater selectivity and to eliminate matrix interferences, tandem mass spectrometry (MS/MS) can be employed.

Method development for trace analysis would focus on optimizing the ionization parameters, collision energy (in MS/MS), and sample preparation techniques to enrich the analyte and remove interfering substances. Solid-phase extraction (SPE) could be a valuable sample preparation step to concentrate the analyte from a dilute solution.

Representative LC-MS/MS Parameters for Trace Analysis:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) Specific fragment ion
Collision Energy Optimized for maximum fragment intensity
Capillary Voltage 3.5 kV
Source Temperature 120 °C

Separation Science Techniques (e.g., Chiral HPLC, SFC) for Enantiomeric Purity Assessment

The structure of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone contains a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is critical in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a widely used technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. Method development involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers.

Supercritical Fluid Chromatography (SFC) is an alternative and often advantageous technique for chiral separations. chromatographyonline.comresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com Similar to chiral HPLC, chiral SFC employs a chiral stationary phase to resolve the enantiomers. The mobile phase in SFC is often modified with a small amount of an organic solvent (e.g., methanol or ethanol) and an additive (e.g., an acid or a base) to improve peak shape and resolution. chromatographyonline.com

Comparison of Chiral HPLC and SFC for Enantiomeric Purity:

FeatureChiral HPLCChiral SFC
Mobile Phase Organic Solvents (Normal Phase) or Aqueous/Organic Mixtures (Reversed Phase)Supercritical CO2 with Organic Modifiers
Analysis Time Typically longerGenerally faster
Solvent Consumption HigherLower (more environmentally friendly)
Efficiency GoodOften higher
Column Equilibration Can be slowRapid

Electrochemical Methods for Redox Characterization

Electrochemical methods can provide valuable insights into the redox properties of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. Techniques such as cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of the molecule. This information can be useful in understanding its metabolic fate, potential for oxidative degradation, and its interaction with biological systems.

The hydroxyl group in the molecule is a potential site for oxidation. A cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to the oxidation and reduction processes. The peak potentials provide information about the thermodynamics of the electron transfer reactions, while the peak currents are related to the concentration of the analyte and the kinetics of the reaction.

While not a primary method for quantification, electrochemical methods can be highly sensitive and can be coupled with other techniques for specialized applications.

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples. chemijournal.comijnrd.orgnih.gov For 6-Hydroxy-1-(1-piperidinyl)-1-hexanone, several hyphenated techniques can be employed for comprehensive characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS): As discussed for trace analysis, LC-MS is invaluable for both qualitative and quantitative analysis. chemijournal.com It provides molecular weight information and, with tandem MS, structural elucidation of the compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives of the compound, GC-MS can be utilized. chemijournal.com Derivatization of the hydroxyl group would be necessary to increase its volatility. GC-MS offers excellent chromatographic resolution and provides mass spectra that can be used for identification by comparison with spectral libraries.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique provides detailed structural information of the components separated by HPLC. chemijournal.com It is particularly useful for the unambiguous identification of unknown impurities or degradation products without the need for their isolation.

The choice of the appropriate hyphenated technique depends on the specific analytical challenge, such as the complexity of the matrix, the concentration of the analyte, and the type of information required (quantitative, qualitative, or structural).

Report on the Non-Pharmacological Applications of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, detailed information regarding the non-pharmacological applications of the chemical compound 6-Hydroxy-1-(1-piperidinyl)-1-hexanone.

Exploration of Non Pharmacological Applications of 6 Hydroxy 1 1 Piperidinyl 1 Hexanone

Environmental Chemistry Applications:There is no information available regarding the use of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in environmental sensing, nor are there studies on its environmental fate or its use in the degradation studies of related pollutants.

The requested article focusing solely on the non-pharmacological applications of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone cannot be generated at this time due to the absence of relevant scientific data. The compound is primarily documented as a chemical intermediate, but specific, detailed research into the outlined application areas is not present in the accessible scientific domain. Therefore, the creation of a thorough, informative, and scientifically accurate article as per the provided instructions is not feasible.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

A thorough search of scientific literature and chemical databases yielded no specific research findings or methodological advancements directly pertaining to 6-Hydroxy-1-(1-piperidinyl)-1-hexanone. The scientific community has yet to publish studies on its synthesis, characterization, or potential properties.

Unexplored Research Avenues and Challenges

The primary and most significant unexplored research avenue is the very existence of this compound in the scientific literature. Key challenges and initial research questions would include:

Synthesis: Developing a viable and efficient synthetic route to produce 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in a pure form.

Characterization: Full characterization of the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Physicochemical Properties: Determination of fundamental properties like melting point, boiling point, solubility, and stability.

Reactivity: Investigating its chemical reactivity, including its potential to undergo oxidation, reduction, or other functional group transformations.

Long-Term Impact of Research on 6-Hydroxy-1-(1-piperidinyl)-1-hexanone on Related Chemical Systems

Given the absence of research, any discussion of long-term impact remains speculative. However, should this compound be synthesized and studied, it could contribute to a broader understanding of structure-activity relationships within the class of amino ketones and piperidine (B6355638) derivatives. The presence of both a hydroxyl and a ketone functional group, along with the tertiary amine of the piperidine ring, offers multiple sites for chemical modification, which could be of interest in medicinal chemistry or materials science.

Interdisciplinary Research Opportunities

Once fundamental knowledge of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone is established, it could open doors for interdisciplinary research. Potential areas of collaboration include:

Medicinal Chemistry: Investigating the biological activity of the compound and its derivatives as potential therapeutic agents. The piperidine moiety is a common feature in many pharmaceuticals.

Materials Science: Exploring its potential as a building block for novel polymers or as a ligand in the synthesis of metal-organic frameworks.

Computational Chemistry: Utilizing theoretical models to predict the properties and reactivity of the molecule, which could guide future experimental work.

Q & A

Q. What are the standard synthetic routes for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in academic research?

The compound is typically synthesized via nucleophilic substitution between piperidine and ε-caprolactone under reflux conditions. The reaction is monitored by TLC, and the product is purified via column chromatography. Structural validation is achieved using 1H^1H NMR (e.g., δ 3.63–3.56 ppm for piperidinyl protons) and compared to literature data .

Q. How should researchers characterize the purity and structural integrity of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone?

Key methods include:

  • NMR spectroscopy : Analyze proton environments (e.g., methylene groups adjacent to ketone and piperidinyl moieties) .
  • Chromatography : Use HPLC with a methanol-buffer mobile phase (65:35) and UV detection for quantification. Buffer preparation involves sodium acetate and 1-octanesulfonate at pH 4.6 .

Q. What safety protocols are critical when handling 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in laboratory settings?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep away from ignition sources and moisture. Follow protocols for hygroscopic or heat-sensitive compounds .

Q. What are the primary applications of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in organic synthesis?

It serves as a precursor for:

  • Functionalization : Mesylation followed by nucleophilic substitution (e.g., azide introduction for click chemistry) .
  • Catalysis : Used in enantioselective α-arylation of alcohols under one-pot conditions .

Q. How can researchers validate the stability of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone during storage?

Conduct accelerated stability studies under varying temperatures and humidity. Monitor degradation via HPLC and FTIR. Store in airtight containers at 2–8°C with desiccants .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data for 6-Hydroxy-1-(1-piperidinyl)-1-hexanone be resolved?

  • Solvent effects : Ensure deuterated solvents (e.g., CDCl3_3) are anhydrous.
  • Impurity analysis : Use 13C^{13}C NMR or HSQC to identify side products.
  • Dynamic effects : Consider rotational barriers affecting peak splitting (e.g., piperidinyl ring puckering) .

Q. What computational strategies assist in predicting the reactivity of 6-Hydroxy-1-(1-piperidinyl)-1-hexanone in novel reactions?

  • Molecular modeling : Use SMILES (e.g., O=C(C1CCCCC1)N1CCCC(CCO)C1) to simulate electronic profiles and reactive sites .
  • DFT calculations : Optimize transition states for nucleophilic attacks on the ketone group .

Q. How can 6-Hydroxy-1-(1-piperidinyl)-1-hexanone be functionalized for use in multi-step synthetic pathways?

  • Step 1 : Protect the hydroxyl group with THP under acidic conditions.
  • Step 2 : Convert to a mesylate (MsCl, Et3_3N), then substitute with NaN3_3 to yield an azide derivative (85% yield) .

Q. What methodologies validate the compound’s role in asymmetric catalysis?

  • Kinetic studies : Compare enantiomeric excess (ee) using chiral HPLC.
  • Mechanistic probes : Isotope labeling (e.g., 2H^2H) to track hydrogen transfer in α-arylation reactions .

Q. How should researchers design experiments to resolve contradictions in toxicity data across studies?

  • Dose-response assays : Conduct in vitro cytotoxicity (e.g., IC50_{50}) across cell lines.
  • Comparative analysis : Cross-reference GHS classifications with experimental LD50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.